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molecular formula C10H7N3 B8303530 6-Methyl-[1,5]naphthyridine-3-carbonitrile

6-Methyl-[1,5]naphthyridine-3-carbonitrile

Cat. No. B8303530
M. Wt: 169.18 g/mol
InChI Key: ZHYUHKYHQGXJRD-UHFFFAOYSA-N
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Patent
US07304074B2

Procedure details

To a solution of 4-chloro-6-methyl-[1,5]naphthyridine-3-carbonitrile (200.0 mg, 0.98 mmol) (compound 5, see Example 1)in AcOH (20 mL) was added Zinc dust (156.1 mg, 2.40 mmol) and the reaction mixture was stirred at r.t. for 2 hrs. The reaction mixture was filtered through celite and the filtrate was then concentrated. The residue was dissolved in AcOEt and washed with water, Sat. Na2CO3, brine and dried to yield 6-methyl-[1,5]naphthyridine-3-carbonitrile as a light brown solid (120.0 mg, 71.3%). HR-MS-EI (+) m/e calcd for C10H7N3(M+) 169.0640. found 169.0639.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
156.1 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:13]#[N:14]>[Zn].CC(O)=O>[CH3:12][C:9]1[N:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][C:3]([C:13]#[N:14])=[CH:2]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(N=C12)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(N=C12)C)C#N
Step Three
Name
Quantity
156.1 mg
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed with water, Sat. Na2CO3, brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=C2C=C(C=NC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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